molecular formula C12H12N2O5S2 B2761180 Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate CAS No. 923195-96-4

Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Cat. No.: B2761180
CAS No.: 923195-96-4
M. Wt: 328.36
InChI Key: NNWWTHZJMLQMTL-UHFFFAOYSA-N
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Description

Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a complex organic compound that features a 1,3,4-oxadiazole ring substituted with a methylsulfonylphenyl group and a sulfanyl acetate moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 4-Methylsulphonylphenylacetic acid, have been used as intermediates in the synthesis of heterocyclic diaryl compounds . These compounds have shown selective COX-2 inhibitory activity, suggesting potential interactions with enzymes and proteins .

Cellular Effects

Related compounds have shown antimicrobial and anti-inflammatory activities , suggesting that this compound may also influence cell function and cellular processes.

Molecular Mechanism

Related compounds have been found to inhibit COX-2, an enzyme involved in inflammation . This suggests that Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate may also interact with biomolecules and potentially influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the methylsulfonylphenyl group and the sulfanyl acetate moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The methylsulfonylphenyl group can be introduced via a nucleophilic substitution reaction, and the sulfanyl acetate moiety can be added through a thiol-ene reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the subsequent steps.

Chemical Reactions Analysis

Types of Reactions

Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under certain conditions.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can be compared with other similar compounds, such as:

    Methyl ({5-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-2-yl}sulfanyl)acetate: Similar structure but with a different oxadiazole ring.

    Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate: Contains a thiadiazole ring instead of an oxadiazole ring.

    Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-triazol-2-yl}sulfanyl)acetate: Contains a triazole ring instead of an oxadiazole ring.

These compounds share similar structural features but may have different chemical and biological properties, highlighting the uniqueness of this compound.

Biological Activity

Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. Common reagents include dehydrating agents such as phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) under reflux conditions. The structural formula for this compound is represented as follows:

C13H12N4O3S3\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_3\text{S}_3

2.1 Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit substantial antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be lower than those of standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
This compound16S. aureus

2.2 Antioxidant Activity

The antioxidant potential of methyl oxadiazole derivatives has been explored through various assays, including DPPH and ABTS radical scavenging tests. These studies revealed that the presence of the methylsulfonyl group enhances the electron-donating ability of the compound, contributing to its antioxidant efficacy .

2.3 Anti-inflammatory Effects

In vivo studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within cells. These targets may include enzymes involved in inflammatory pathways or bacterial growth inhibition mechanisms. The compound's ability to modulate enzyme activity can lead to altered cellular responses and therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ampicillin and tetracycline .

Case Study 2: Antioxidant Properties

In another investigation focusing on oxidative stress models in rat liver cells, methyl oxadiazole derivatives demonstrated a significant reduction in lipid peroxidation levels compared to untreated controls. This suggests a protective role against oxidative damage in biological systems .

Properties

IUPAC Name

methyl 2-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S2/c1-18-10(15)7-20-12-14-13-11(19-12)8-3-5-9(6-4-8)21(2,16)17/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWWTHZJMLQMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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